molecular formula C8H14N2O2 B12860890 1-Isopropyl-5-oxopyrrolidine-2-carboxamide

1-Isopropyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12860890
M. Wt: 170.21 g/mol
InChI Key: FNXYXAKSCPYZER-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-2-carboxamide is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxopyrrolidine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of isopropylamine with a suitable pyrrolidine derivative, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-Isopropyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12)

InChI Key

FNXYXAKSCPYZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(CCC1=O)C(=O)N

Origin of Product

United States

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